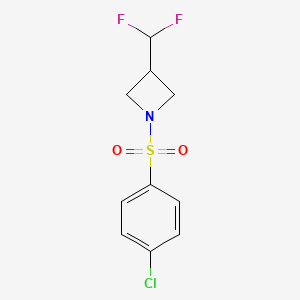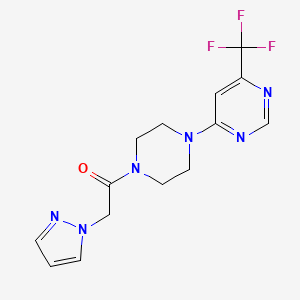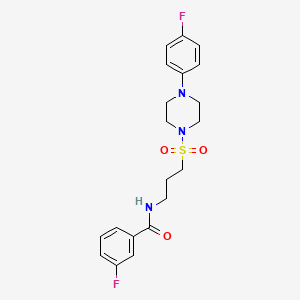
5-(1H-tetrazol-1-yl)nicotinic acid
Vue d'ensemble
Description
Synthesis Analysis
- 1,3-Dipolar Cycloaddition : TZN can be synthesized by reacting orthocarboxylic acid esters or nitriles with sodium azide in the presence of catalysts such as AlCl3 or BF3–OEt2 .
- Three-Step Synthesis : Starting from diaminomaleodinitrile, a three-step synthesis yields TZN and its sodium complex. This approach provides a straightforward route to obtain this compound .
Chemical Reactions Analysis
- Coordination Chemistry : TZN can coordinate with transition metal ions to form metal–organic frameworks (MOFs). These MOFs exhibit diverse topologies and properties, including luminescence and magnetic behavior .
- Click Chemistry : The triazole functionality in TZN makes it amenable to click reactions, facilitating the synthesis of novel compounds .
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
5-(1H-tetrazol-1-yl)nicotinic acid: is a valuable compound in medicinal chemistry due to its structural similarity to nicotinic acid, a precursor to the essential coenzyme NAD+. Its tetrazole ring mimics the carboxyl group of nicotinic acid, allowing for the design of bioisosteric compounds with potentially improved pharmacokinetic properties . The tetrazole moiety is known for its bioactivity, making it a common feature in drug molecules targeting various diseases.
Biochemistry: DNA Synthesis
In biochemistry, dilute solutions of 1H-tetrazole are used for DNA synthesis. The acidic nature of tetrazoles, due to the presence of free N-H, allows them to act as activators in the coupling process of oligonucleotide synthesis . This makes them indispensable in the field of genetic engineering and research.
Eco-Friendly Synthesis
The synthesis of tetrazole derivatives, including 5-(1H-tetrazol-1-yl)nicotinic acid , can be approached using water as a solvent, under moderate conditions. This eco-friendly method is non-toxic, involves easy extractions, and is cost-effective, making it an attractive approach for industrial-scale synthesis .
Peptide Mimetics: Peptoid Synthesis
Tetrazole-containing compounds are used in the synthesis of peptoids, which are peptide mimetics. These compounds have enhanced proteolytic stability and increased cellular permeability compared to α-peptides5-(1H-tetrazol-1-yl)nicotinic acid derivatives can be incorporated into peptoids, enhancing their potential for therapeutic applications .
Supramolecular Chemistry
The tetrazole ring in 5-(1H-tetrazol-1-yl)nicotinic acid can form stable metallic compounds and molecular complexes due to its electron density and negative inductive effect. This property is exploited in supramolecular chemistry for the creation of novel materials with specific functions .
Molecular Docking Studies
5-(1H-tetrazol-1-yl)nicotinic acid: and its derivatives are used in molecular docking studies to predict the interaction between drugs and their protein targets. This application is crucial for understanding drug efficacy and optimizing drug design .
Orientations Futures
: Wei Gao, Peng Li, Feng Liu, Xiu-Mei Zhang, and Jie-Ping Liu. “Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties.” CrystEngComm, 2016, 18, 9, 1610-1617. Link : “The nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole (2) and its sodium complex (3) have been synthesized using diaminomaleodinitrile as the starting material in a three step synthesis.” RSC Advances, 2016, 6, 115, 113228-113233. Link : “A Click Chemistry Approach to Tetrazoles: Recent Advances.” IntechOpen, 2019. Link : "Facile and Rapid Synthesis of 5-Substituted 1
Propriétés
IUPAC Name |
5-(tetrazol-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-6(3-8-2-5)12-4-9-10-11-12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTWMNRXFHNXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N2C=NN=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-tetrazol-1-yl)nicotinic acid | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)


![5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide](/img/structure/B2920138.png)




![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)
